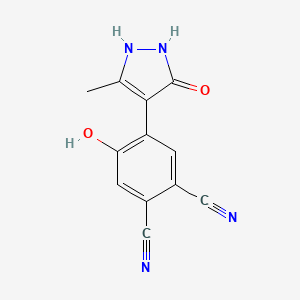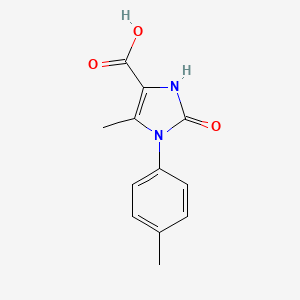![molecular formula C19H21NO5S B11045481 methyl (2E)-[4-(4-ethoxyphenyl)-5-(morpholin-4-yl)-3-oxothiophen-2(3H)-ylidene]ethanoate](/img/structure/B11045481.png)
methyl (2E)-[4-(4-ethoxyphenyl)-5-(morpholin-4-yl)-3-oxothiophen-2(3H)-ylidene]ethanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-[4-(4-ethoxyphenyl)-5-(morpholin-4-yl)-3-oxothiophen-2(3H)-ylidene]ethanoate is a synthetic organic compound with a complex structure It features a thiophene ring substituted with ethoxyphenyl and morpholinyl groups, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-[4-(4-ethoxyphenyl)-5-(morpholin-4-yl)-3-oxothiophen-2(3H)-ylidene]ethanoate typically involves multi-step organic reactions. One common route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Substitution Reactions: The ethoxyphenyl and morpholinyl groups are introduced via nucleophilic substitution reactions. These steps often require the use of strong bases or acids as catalysts.
Esterification: The final step involves the esterification of the thiophene derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholinyl group is particularly interesting for its potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may exhibit activity against certain diseases due to their ability to interact with specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which methyl (2E)-[4-(4-ethoxyphenyl)-5-(morpholin-4-yl)-3-oxothiophen-2(3H)-ylidene]ethanoate exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The ethoxyphenyl and morpholinyl groups can enhance its binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2E)-[4-(4-methoxyphenyl)-5-(morpholin-4-yl)-3-oxothiophen-2(3H)-ylidene]ethanoate
- Methyl (2E)-[4-(4-chlorophenyl)-5-(morpholin-4-yl)-3-oxothiophen-2(3H)-ylidene]ethanoate
Uniqueness
Methyl (2E)-[4-(4-ethoxyphenyl)-5-(morpholin-4-yl)-3-oxothiophen-2(3H)-ylidene]ethanoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, potentially offering different properties and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C19H21NO5S |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
methyl (2E)-2-[4-(4-ethoxyphenyl)-5-morpholin-4-yl-3-oxothiophen-2-ylidene]acetate |
InChI |
InChI=1S/C19H21NO5S/c1-3-25-14-6-4-13(5-7-14)17-18(22)15(12-16(21)23-2)26-19(17)20-8-10-24-11-9-20/h4-7,12H,3,8-11H2,1-2H3/b15-12+ |
Clave InChI |
DFQXXQOOKLJFPC-NTCAYCPXSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C2=C(S/C(=C/C(=O)OC)/C2=O)N3CCOCC3 |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=C(SC(=CC(=O)OC)C2=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[4-(Pyridin-4-YL)-1H-pyrazol-1-YL]methyl}-N-{[3-(trifluoromethyl)phenyl]methyl}-12-oxazole-3-carboxamide](/img/structure/B11045400.png)
![5-(Phenylamino)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile](/img/structure/B11045405.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045406.png)

![5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11045432.png)
![3'-phenyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11045439.png)
![5,5,7,9-tetramethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11045447.png)
![1-cyclopentyl-4-(4-ethoxyphenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11045449.png)
![1-acetyl-4-[(4-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045456.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B11045462.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045473.png)

![1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11045492.png)